molecular formula C10H9NO B1590998 7-methylisoquinolin-1(2H)-one CAS No. 26829-47-0

7-methylisoquinolin-1(2H)-one

Cat. No.: B1590998
CAS No.: 26829-47-0
M. Wt: 159.18 g/mol
InChI Key: ZLTCEYHTNOZGIS-UHFFFAOYSA-N
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Description

7-Methylisoquinolin-1(2H)-one (C₁₀H₉NO) is a heterocyclic organic compound featuring an isoquinolinone backbone substituted with a methyl group at the 7-position. Its structure is confirmed via NMR the methyl group appears as a singlet at δ 2.42 ppm in $ ^1H $ NMR, and the carbonyl carbon resonates at δ 161.7 ppm in $ ^{13}C $ NMR . The compound is synthesized via Cp*Co(III)-catalyzed C–H activation/annulation using vinyl acetate as an acetylene equivalent, yielding 53% under optimized conditions . This method highlights its accessibility for medicinal chemistry applications, particularly as a scaffold for bioactive molecules.

Properties

IUPAC Name

7-methyl-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-2-3-8-4-5-11-10(12)9(8)6-7/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTCEYHTNOZGIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50576962
Record name 7-Methylisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26829-47-0
Record name 7-Methylisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methylisoquinolin-1(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the compound can be synthesized by the Pomeranz-Fritsch reaction, which involves the cyclization of an N-acylated ortho-toluidine derivative in the presence of an acid catalyst.

Another method involves the use of palladium-catalyzed cross-coupling reactions. In this approach, a suitable halogenated isoquinoline derivative is coupled with a methylating agent under palladium catalysis to introduce the methyl group at the desired position.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Methylisoquinolin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding 7-methylisoquinolin-1-ol.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinoline derivatives with various functional groups.

    Reduction: 7-Methylisoquinolin-1-ol.

    Substitution: Isoquinoline derivatives with substituted functional groups.

Scientific Research Applications

7-Methylisoquinolin-1(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 7-Methylisoquinolin-1(2H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The interaction can lead to the modulation of biological pathways, resulting in therapeutic effects. For example, the compound may inhibit the activity of a specific enzyme involved in disease progression, thereby exerting its therapeutic effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Isoquinolin-1(2H)-one derivatives vary by substituent type, position, and electronic effects. Key comparisons include:

Compound Name Substituent(s) Molecular Formula Key Properties/Data Reference
7-Methylisoquinolin-1(2H)-one 7-CH₃ C₁₀H₉NO $ ^1H $ NMR (DMSO-$ d_6 $): δ 2.42 (s, 3H, CH₃); $ ^{13}C $ NMR: δ 20.9 (CH₃), 161.7 (C=O). Yellow solid, 53% yield .
7-Methoxyisoquinolin-1(2H)-one 7-OCH₃ C₁₁H₉NO₂ Synthesized from isoquinoline via formaldehyde and methanol. White to light yellow solid; soluble in alcohols/ethers. Used in pharmaceuticals and agrochemicals .
7-Nitroisoquinolin-1(2H)-one 7-NO₂ C₉H₆N₂O₃ Molecular weight: 190.16 g/mol. Strong electron-withdrawing nitro group enhances reactivity. High-purity batches available for research .
7-Amino-4-bromoisoquinolin-1(2H)-one 7-NH₂, 4-Br C₉H₇BrN₂O Bromine increases molecular weight (251.07 g/mol). Potential antitumor activity due to halogen and amino groups .
5-Methylisoquinolin-1(2H)-one 5-CH₃ C₁₀H₉NO Structural isomer of 7-methyl derivative. SMILES: Cc1ccc2C=CNC(=O)c2c1. Commercial availability for drug discovery .
7-(Methylsulfonyl)isoquinolin-1(2H)-one 7-SO₂CH₃ C₁₀H₉NO₃S Sulfonyl group (δ ~3.0 ppm for CH₃ in $ ^1H $ NMR). High polarity affects solubility. CAS 1184920-05-5 .

Spectral and Electronic Comparisons

  • Methyl vs. Methoxy: The 7-CH₃ group in this compound induces upfield shifts in adjacent protons due to electron-donating effects. In contrast, 7-OCH₃ causes downfield shifts in aromatic protons (δ ~6.5–7.5 ppm) due to resonance donation .
  • Nitro vs. Sulfonyl: The 7-NO₂ group (in 7-nitroisoquinolin-1(2H)-one) strongly deshields the carbonyl carbon (δ ~165 ppm), whereas sulfonyl groups (e.g., 7-SO₂CH₃) introduce distinct IR stretches near 1150 cm⁻¹ for S=O .

Data Tables

Table 1: Spectral Data Comparison

Compound $ ^1H $ NMR (δ, ppm) $ ^{13}C $ NMR (δ, ppm) IR (cm⁻¹)
This compound 2.42 (s, CH₃), 7.08–7.51 (Ar) 20.9 (CH₃), 161.7 (C=O) 1701 (C=O)
7-Methoxyisoquinolin-1(2H)-one 3.93 (s, OCH₃), 6.5–7.2 (Ar) 56.2 (OCH₃), 162.1 (C=O) 1705 (C=O)
7-Nitroisoquinolin-1(2H)-one 8.20 (s, Ar-NO₂) 148.5 (NO₂), 165.2 (C=O) 1530 (NO₂)

Biological Activity

7-Methylisoquinolin-1(2H)-one is a compound belonging to the isoquinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its therapeutic potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C_10H_9N_O and a molecular weight of approximately 175.19 g/mol. The compound features a bicyclic isoquinolinone framework with a methyl group at the 7th position, which contributes to its unique chemical reactivity and biological interactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The compound induces apoptosis by modulating key signaling pathways, such as the inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle arrest.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (μM)Mechanism of Action
MGC-803 (gastric)5.1G2/M phase arrest, apoptosis induction
HGC-27 (gastric)7.6Inhibition of migration and invasion
A549 (lung)TBDCDK inhibition

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can suppress the production of pro-inflammatory cytokines and inhibit pathways such as NF-kB, which is crucial in inflammatory responses .

Antimicrobial Activity

The compound exhibits antimicrobial properties against various pathogens. Research has shown that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It may influence receptor binding, affecting numerous biochemical pathways.
  • Cell Cycle Regulation : By inhibiting CDKs, it disrupts the normal cell cycle, leading to apoptosis in cancer cells.

Case Studies

Recent case studies have highlighted the therapeutic potential of this compound:

  • Study on Gastric Cancer : In vitro studies showed that treatment with the compound resulted in significant reductions in cell viability in gastric cancer cell lines, with an IC50 value of 5.1 μM for MGC-803 cells.
  • Inflammation Model : Animal models demonstrated that administration of this compound reduced inflammation markers significantly compared to control groups.
  • Antimicrobial Testing : The compound was tested against Staphylococcus aureus and exhibited notable inhibitory effects with minimum inhibitory concentrations (MIC) below standard thresholds for effective antimicrobial activity.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-methylisoquinolin-1(2H)-one
Reactant of Route 2
7-methylisoquinolin-1(2H)-one

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